2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOHHGBFBQASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carboxylic acid group can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Anticancer Applications
Research indicates that 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism essential for eliminating malignant cells. For instance, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (μM) | Reference Drug | Reference IC50 (μM) |
|---|---|---|---|
| MCF-7 | 14.34 | Doxorubicin | 19.35 |
| A549 | 10.39 | Doxorubicin | 23.47 |
- Mechanisms of Action : The compound may disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways. Furthermore, it may inhibit key signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/mL |
| Escherichia coli | 4 μg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Evaluation : In vitro studies have demonstrated that this compound significantly inhibits the growth of prostate cancer cells by inducing apoptosis and reducing the expression of oncogenes.
- Anti-inflammatory Effects : Animal model studies have shown that administration of this compound leads to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential use in inflammatory diseases.
- Inhibition of Multidrug-resistant Tuberculosis : Recent research has identified derivatives of imidazo[1,2-a]pyridine as potent inhibitors against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM for certain derivatives, highlighting its potential in combating drug-resistant strains.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methylimidazo[1,2-a]pyridine | Imidazopyridine derivative | Anticancer |
| 5-Methylimidazo[1,2-a]pyridine | Imidazopyridine derivative | Antimicrobial |
| 6-Methylimidazo[1,2-a]pyridine | Imidazopyridine derivative | Antiviral |
This table illustrates the diverse biological activities associated with structurally similar compounds while emphasizing the unique profile of this compound due to its specific functional groups.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or proteins, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Photoluminescence and Aggregation Behavior
- Fluorophore Integration: Compounds like IPCA (5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid) self-assemble into carbon nanodots (CNDs) with high quantum yields (QY: 54.7% for blue emission). The methyl and chloro derivatives, however, show lower QYs due to steric and electronic effects .
- Aggregation-Induced Emission (AIE) : Chloro and methoxy substituents enhance AIE in polar solvents, whereas the hydrochloride salt of the target compound improves aqueous dispersion but may quench fluorescence due to ionic interactions .
Drug Development
The hydrochloride salt form of 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid is pivotal in synthesizing kinase inhibitors and antiviral agents. Its methyl group enhances metabolic stability, as evidenced by preclinical studies .
Materials Science
- Carbon Quantum Dots (CQDs): While IPCA derivatives dominate CQD synthesis, methyl-substituted analogs are less efficient fluorophores but serve as stabilizers in nanoparticle synthesis .
- Solubility and Bioavailability: The hydrochloride salt of the target compound exhibits 3-fold higher aqueous solubility than its free acid form, critical for intravenous formulations .
Biological Activity
2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
The chemical structure of this compound features a methyl group at the 2-position of the imidazo[1,2-a]pyridine framework, which significantly influences its biological properties. The compound's molecular formula is C_9H_8N_2O_2·HCl, and it possesses a carboxylic acid functional group that enhances its reactivity and interaction with biological targets.
Cytochrome P450 Inhibition
One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and the bioactivation of various compounds, including procarcinogens. The inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions and toxicity .
Antimicrobial Properties
Research has demonstrated that derivatives of 2-Methylimidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies indicated that synthesized derivatives showed efficacy against Staphylococcus aureus at concentrations as low as 675 μg/ml . This suggests potential applications in treating bacterial infections.
Mutagenic and Carcinogenic Potential
Due to its structural similarity to known carcinogens, compounds within this class have been studied for their mutagenic properties. Long-term exposure to these compounds raises safety concerns regarding their carcinogenic potential .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on CYP Inhibition : A study explored the interaction of various imidazo[1,2-a]pyridine derivatives with CYP enzymes. Results indicated that this compound specifically inhibited CYP1A2 activity, leading to decreased metabolic clearance of certain drugs .
- Antimicrobial Activity : A series of experiments evaluated the antimicrobial properties of synthesized derivatives against various bacterial strains. The results showed that modifications to the imidazopyridine structure could enhance antimicrobial efficacy .
- Mutagenicity Assessment : Research assessing the mutagenic potential revealed that certain derivatives exhibited significant mutagenic activity in bacterial assays. This highlights the need for careful evaluation when considering therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Imidazo[1,2-a]pyridine-6-carboxylic acid | 139022-25-6 | 0.90 |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 133427-08-4 | 0.88 |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | 86718-01-6 | 0.90 |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | 648423-85-2 | 0.98 |
The unique inhibition profile towards CYP1A2 and specific substituents in this compound differentiate it from other similar compounds. The methyl group at the 2-position alters steric properties affecting binding interactions with biological targets .
Q & A
Q. What are the established synthetic routes for 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride, and how can intermediates be optimized for yield?
The compound is typically synthesized via cyclocondensation reactions. For example, a related imidazo[1,2-a]pyrimidine derivative was synthesized by reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by treatment with hydroxylamine hydrochloride and sodium hydroxide . To optimize yields:
- Intermediate control : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., brown oil intermediates) before further functionalization.
- Solvent selection : Use polar aprotic solvents like dioxane for cyclization steps to enhance reactivity .
- Stoichiometry : Adjust molar ratios of reagents (e.g., hydroxylamine hydrochloride) to minimize side products.
Q. How is the purity and structural identity of this compound validated in academic settings?
Key validation methods include:
- Elemental analysis : Compare calculated vs. observed values for C, H, and N (e.g., C: 56.40% calculated vs. 56.27% observed; N: 23.92% vs. 23.79%) .
- Spectroscopy : Use -NMR to confirm hydrogen environments (e.g., methyl groups at δ 2.1–2.5 ppm) and -NMR to verify carboxylic acid and aromatic carbons .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion peaks align with theoretical values (e.g., [M+H] for CHClNO: 214.05) .
Advanced Research Questions
Q. What are the mechanistic insights into the formation of fluorophores like IPCA (imidazo[1,2-a]pyridine-7-carboxylic acid) from this compound in carbon dot synthesis?
In carbon dot (CD) systems, 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid derivatives act as molecular fluorophores. The fluorophore IPCA forms via hydrothermal reactions involving citric acid and ethylenediamine, confirmed by HRMS and NMR . Key factors:
- Reaction kinetics : Prolonged heating (>6 hours) at 180–200°C promotes cyclization and crosslinking, enhancing fluorescence quantum yield .
- pH dependence : Fluorescence intensity peaks at pH 7–9 due to deprotonation of carboxylic groups, stabilizing excited states .
- Aggregation effects : IPCA aggregates on CD surfaces contribute to redshifted emission, which can be probed via time-resolved fluorescence spectroscopy .
Q. How can discrepancies in elemental analysis or spectroscopic data be resolved during characterization?
Discrepancies often arise from:
- Impurity interference : Recrystallize the compound using mixed solvents (e.g., ethanol/water) to remove unreacted starting materials .
- Tautomerism : Imidazo[1,2-a]pyridine derivatives exhibit tautomeric forms; use -NMR or 2D-COSY to distinguish between N-protonated and C-protonated states .
- Hydration effects : For hygroscopic hydrochloride salts, dry samples under vacuum (50°C, 24 hours) before elemental analysis .
Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core for targeted applications?
- Electrophilic substitution : Introduce halogens (Br, Cl) at the 6-position using NBS or NCS in DMF, enabling cross-coupling reactions .
- Carboxylic acid activation : Convert the 7-carboxylic acid to an acyl chloride (SOCl, 60°C) for amide bond formation with amines .
- Methyl group modification : Oxidize the 2-methyl group to a hydroxymethyl group (KMnO, HSO) for further derivatization .
Comparative and Methodological Questions
Q. How does the reactivity of this compound compare to its non-methylated or non-acid analogs?
- Steric effects : The 2-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the 6- or 8-positions .
- Acid-base behavior : The 7-carboxylic acid enhances solubility in basic media (pH > 5), unlike non-acid analogs, which require DMSO or DMF for dissolution .
- Fluorescence quenching : Methylation reduces π-π stacking in IPCA derivatives, increasing quantum yield compared to non-methylated analogs .
Q. What advanced techniques are critical for studying this compound’s role in supramolecular or nanomaterial systems?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., hydrochloride salt interactions) .
- DLS and TEM : Characterize CD-IPCA hybrid nanostructures for size distribution (typically 2–5 nm) and morphology .
- DFT calculations : Model electronic transitions to correlate structural features (e.g., methyl substitution) with fluorescence properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
